1H-Pyrrole-1-acetaldehyde,alpha-methyl-,(S)-(9CI)
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Overview
Description
1H-Pyrrole-1-acetaldehyde,alpha-methyl-,(S)-(9CI) is a chemical compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features an acetaldehyde group attached to the nitrogen atom and an alpha-methyl group, making it a unique derivative of pyrrole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-1-acetaldehyde,alpha-methyl-,(S)-(9CI) typically involves the following steps:
Formation of Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Acetaldehyde Group: The acetaldehyde group can be introduced via a Vilsmeier-Haack reaction, where the pyrrole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Addition of Alpha-Methyl Group: The alpha-methyl group can be added through a Friedel-Crafts alkylation reaction, using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of 1H-Pyrrole-1-acetaldehyde,alpha-methyl-,(S)-(9CI) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-1-acetaldehyde,alpha-methyl-,(S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitro compounds (NO2) can be used under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
1H-Pyrrole-1-acetaldehyde,alpha-methyl-,(S)-(9CI) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds and drug development.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-acetaldehyde,alpha-methyl-,(S)-(9CI) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-1-acetaldehyde: Lacks the alpha-methyl group, resulting in different chemical properties and reactivity.
1H-Pyrrole-2-carboxaldehyde: Features a carboxaldehyde group at the 2-position instead of the 1-position.
2,5-Dimethylpyrrole: Contains methyl groups at the 2 and 5 positions, altering its chemical behavior.
Uniqueness
1H-Pyrrole-1-acetaldehyde,alpha-methyl-,(S)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
123366-97-2 |
---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.155 |
IUPAC Name |
(2S)-2-pyrrol-1-ylpropanal |
InChI |
InChI=1S/C7H9NO/c1-7(6-9)8-4-2-3-5-8/h2-7H,1H3/t7-/m0/s1 |
InChI Key |
PLVVVRGZOHMSNO-ZETCQYMHSA-N |
SMILES |
CC(C=O)N1C=CC=C1 |
Synonyms |
1H-Pyrrole-1-acetaldehyde,alpha-methyl-,(S)-(9CI) |
Origin of Product |
United States |
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